Cas no 690265-87-3 ((r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol)

(R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring a brominated pyridine moiety, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its stereospecific (R)-configuration ensures high enantioselectivity in asymmetric reactions, while the bromine substituent enhances reactivity for cross-coupling transformations such as Suzuki or Buchwald-Hartwig reactions. The hydroxyl group on the pyrrolidine ring provides a versatile handle for further functionalization. This compound is particularly useful in the development of bioactive molecules, including receptor modulators and enzyme inhibitors, due to its rigid heterocyclic framework and potential for targeted interactions. Its well-defined structure and synthetic flexibility make it a preferred choice for research in medicinal chemistry.
(r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol structure
690265-87-3 structure
Product Name:(r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol
CAS No:690265-87-3
MF:C9H11BrN2O
MW:243.100441217422
CID:1028382
PubChem ID:57365913
Update Time:2025-05-26

(r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
    • (3R)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol
    • (R)-1-(5-bromo-pyridin-2-yl)-pyrrolidin-3-ol
    • SCHEMBL387850
    • Z1247219060
    • AKOS015994838
    • DTXSID50724446
    • SXRFQXQWZRXLBR-MRVPVSSYSA-N
    • CS-0269407
    • 690265-87-3
    • AT27635
    • DB-362300
    • (r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol
    • Inchi: 1S/C9H11BrN2O/c10-7-1-2-9(11-5-7)12-4-3-8(13)6-12/h1-2,5,8,13H,3-4,6H2/t8-/m1/s1
    • InChI Key: SXRFQXQWZRXLBR-MRVPVSSYSA-N
    • SMILES: BrC1=CN=C(C=C1)N1CC[C@H](C1)O

Computed Properties

  • Exact Mass: 242.00548g/mol
  • Monoisotopic Mass: 242.00548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.4Ų

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Additional information on (r)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol

Introduction to (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 690265-87-3)

(R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 690265-87-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a bromopyridine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules. The chirality of the compound, specifically the (R) configuration, is crucial for its biological activity and selectivity.

The chemical structure of (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol can be represented as follows: C10H12BrN2O. The presence of the bromine atom and the hydroxyl group on the pyrrolidine ring imparts specific reactivity and solubility properties, which are essential for its applications in drug discovery and development.

In recent years, (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its role as an intermediate in the synthesis of novel inhibitors for various biological targets. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of selective inhibitors for protein kinases, which are implicated in numerous diseases, including cancer and inflammatory disorders.

The synthetic route to (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol involves several well-defined steps, including the formation of the pyrrolidine ring and the introduction of the bromopyridine moiety. The chirality is typically introduced through enantioselective catalytic processes or by using chiral auxiliaries. These methods ensure high enantiomeric purity, which is critical for pharmaceutical applications.

The biological activity of (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol has been evaluated in various assays to assess its potential as a lead compound. In vitro studies have shown that this compound exhibits potent inhibitory activity against specific protein kinases, such as Akt and mTOR. These findings have led to further investigations into its mechanism of action and potential therapeutic applications.

Clinical trials involving compounds derived from (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol are currently underway to evaluate their safety and efficacy in treating various diseases. Preliminary results have been promising, with several compounds showing significant therapeutic benefits without major adverse effects. These trials are expected to provide valuable insights into the potential of this compound as a platform for drug development.

Beyond its direct therapeutic applications, (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol has also found use in chemical biology research. Its unique structure makes it an excellent tool for probing protein-protein interactions and signaling pathways. For example, it has been used to study the regulation of cell growth and differentiation, providing valuable insights into fundamental biological processes.

In conclusion, (R)-1-(5-Bromo-pyridin-2-yl)-pyrrolidin-3-ol (CAS No. 690265-87-3) is a versatile and promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and chirality make it an attractive candidate for the development of novel therapeutics and research tools. Ongoing studies continue to uncover new applications and mechanisms of action, further solidifying its importance in the field.

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